![molecular formula C16H18O2S3 B13057889 4-((4-Isopropylphenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057889.png)
4-((4-Isopropylphenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(propan-2-yl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a complex organic compound featuring a thieno[2,3-b]thiopyran core structure. This compound is characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further substituted with a propan-2-yl group. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(propan-2-yl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves multiple steps, starting with the preparation of the thieno[2,3-b]thiopyran core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the sulfanyl group is usually carried out via nucleophilic substitution reactions, where a suitable thiol is reacted with a halogenated precursor. The final step involves the attachment of the propan-2-yl group to the phenyl ring, which can be accomplished through Friedel-Crafts alkylation or similar methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reaction conditions, and continuous flow reactors to streamline the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(propan-2-yl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thieno[2,3-b]thiopyran core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thieno[2,3-b]thiopyran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thieno[2,3-b]thiopyran derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
4-{[4-(propan-2-yl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(propan-2-yl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The sulfanyl group and the thieno[2,3-b]thiopyran core play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(methyl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
- 4-{[4-(ethyl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
- 4-{[4-(tert-butyl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
Uniqueness
The presence of the propan-2-yl group in 4-{[4-(propan-2-yl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione imparts unique steric and electronic properties, distinguishing it from similar compounds. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C16H18O2S3 |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
4-(4-propan-2-ylphenyl)sulfanyl-3,4-dihydro-2H-thieno[2,3-b]thiopyran 1,1-dioxide |
InChI |
InChI=1S/C16H18O2S3/c1-11(2)12-3-5-13(6-4-12)20-15-7-9-19-16-14(15)8-10-21(16,17)18/h3-7,9,11,15H,8,10H2,1-2H3 |
InChI Key |
SIVDRDYRJWYOLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC2C=CSC3=C2CCS3(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


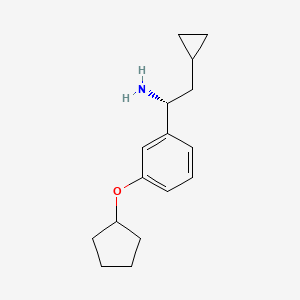
![ethyl (Z)-3-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-2-(2,2,2-trifluoroacetyl)-2-propenoate](/img/structure/B13057825.png)
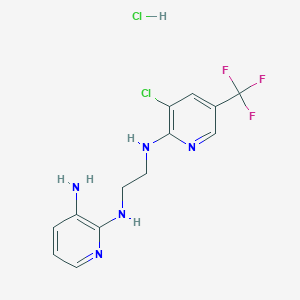
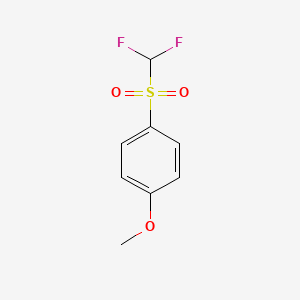
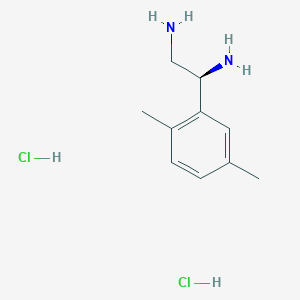
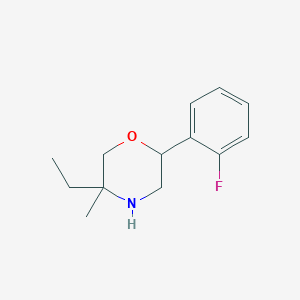
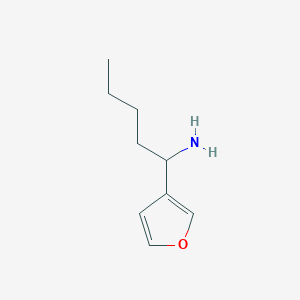
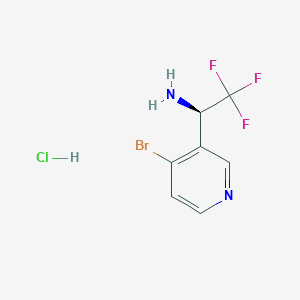
![N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide](/img/structure/B13057851.png)
![ethyl(3E)-3-({[(E)-(2-nitrophenyl)-C-hydroxycarbonohydrazonoyl]formamido}imino)butanoate](/img/structure/B13057855.png)
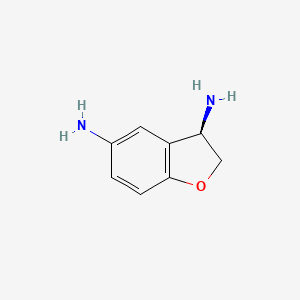
![4-((3-Methoxyphenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057872.png)
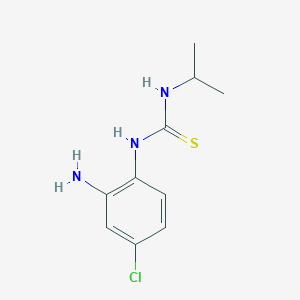
![4-(2-(4-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057892.png)
